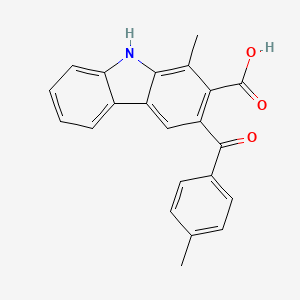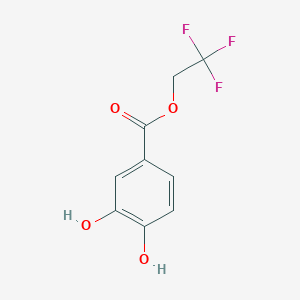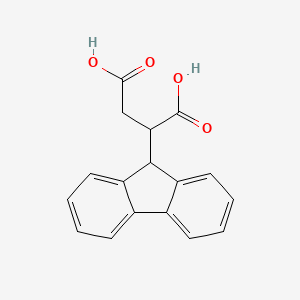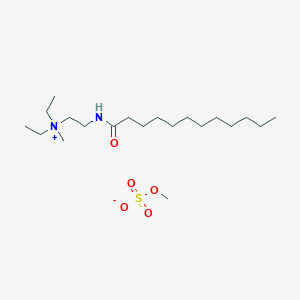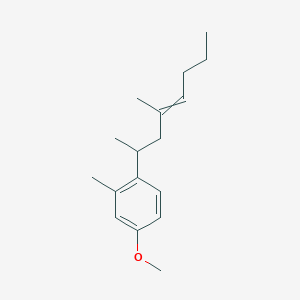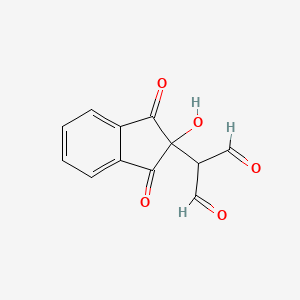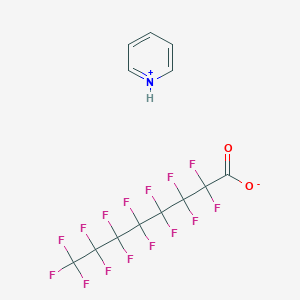![molecular formula C13H26O5Si2 B14349700 Bis[2-(trimethylsilyl)ethyl] oxopropanedioate CAS No. 90744-47-1](/img/structure/B14349700.png)
Bis[2-(trimethylsilyl)ethyl] oxopropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(trimethylsilyl)ethyl] oxopropanedioate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to an oxopropanedioate backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(trimethylsilyl)ethyl] oxopropanedioate typically involves the reaction of oxopropanedioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then converted to the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(trimethylsilyl)ethyl] oxopropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl-protected alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Bis[2-(trimethylsilyl)ethyl] oxopropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of alcohols and carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Bis[2-(trimethylsilyl)ethyl] oxopropanedioate involves the formation of stable silyl ethers, which protect reactive functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted side reactions and increasing the selectivity of the desired reaction. The compound can be deprotected under mild conditions, such as treatment with fluoride ions, to regenerate the original functional groups.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)acetamide: Similar in structure but used primarily as a silylating agent.
Trimethylsilyl chloride: A common silylating reagent used in various organic syntheses.
Bis(trimethylsilyl)urea: Used in the protection of amines and alcohols.
Uniqueness
Bis[2-(trimethylsilyl)ethyl] oxopropanedioate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and protection compared to other silylating agents. This makes it particularly valuable in complex synthetic pathways where multiple functional groups need to be protected simultaneously.
Properties
CAS No. |
90744-47-1 |
|---|---|
Molecular Formula |
C13H26O5Si2 |
Molecular Weight |
318.51 g/mol |
IUPAC Name |
bis(2-trimethylsilylethyl) 2-oxopropanedioate |
InChI |
InChI=1S/C13H26O5Si2/c1-19(2,3)9-7-17-12(15)11(14)13(16)18-8-10-20(4,5)6/h7-10H2,1-6H3 |
InChI Key |
GTKOZGMPHXLVNO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C(=O)C(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


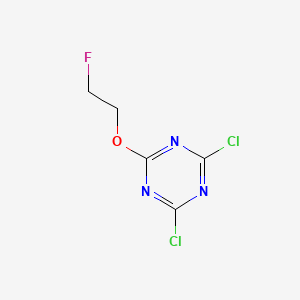
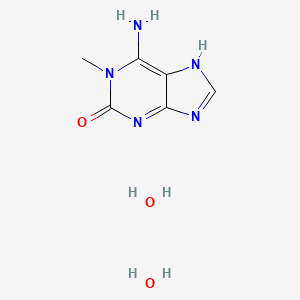
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)

